![molecular formula C4H3NO2S B1296636 Isothiazole-3-carboxylic acid CAS No. 4576-90-3](/img/structure/B1296636.png)
Isothiazole-3-carboxylic acid
Overview
Description
Isothiazole-3-carboxylic acid is an organic compound with the molecular formula C4H3NO2S . The compound is part of the isothiazole family, which are heterocyclic compounds that feature an unsaturated ring with an S-N bond .
Synthesis Analysis
The synthesis of isothiazole derivatives, including Isothiazole-3-carboxylic acid, has been a subject of research. For instance, one study reported the synthesis of water-soluble mixed-ligand copper(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid . Another study discussed the synthesis of isothiazoles via condensation reactions, metal-catalysis, ring rearrangements, and other methods .Molecular Structure Analysis
The molecular structure of Isothiazole-3-carboxylic acid consists of a five-membered ring with an S-N bond . The compound has a molecular weight of 129.13700, a density of 1.525, and a boiling point of 178ºC .Chemical Reactions Analysis
Isothiazole-3-carboxylic acid can participate in various chemical reactions. For example, it has been used in the synthesis of Ni (II) and Co (II) complexes . The behavior of these complexes in ethanol solution and phosphate buffer saline was studied using mass spectrometry and UV–Vis spectroscopy .Physical And Chemical Properties Analysis
Isothiazole-3-carboxylic acid has a molecular weight of 129.13700, a density of 1.525, and a boiling point of 178ºC . Its exact mass is 128.98800, and it has a LogP value of 0.84130 .Scientific Research Applications
Synthesis of Novel Isothiazole Derivatives
Isothiazole-3-carboxylic acid serves as a key precursor in the synthesis of novel isothiazole derivatives. These derivatives are explored for their potential in creating new molecules with unique properties and functions. The advancements in synthetic methods, such as metal-catalyzed cross-coupling reactions, have expanded the library of isothiazole compounds .
Medicinal Chemistry
In medicinal chemistry, isothiazole derivatives exhibit a range of biological activities. Isothiazole-3-carboxylic acid is utilized to develop compounds with potential therapeutic applications. Its derivatives have been studied for their antimicrobial properties and as synergists in cancer chemotherapy, aiming to reduce the doses of drugs used .
Organic Synthesis
Isothiazole-3-carboxylic acid is employed in organic synthesis due to the unique reactivity of the isothiazole ring. The presence of two electronegative heteroatoms in a 1,2-relationship allows for diverse functionalization strategies, which are crucial for the construction of complex organic molecules .
Catalysis
The chemistry of isothiazoles, including isothiazole-3-carboxylic acid, is pivotal in the field of catalysis. Metal complexes of isothiazoles are used as catalysts for cross-coupling reactions in aqueous and aqueous–alcoholic media, contributing to the advancement of 'green chemistry’ .
Development of Bioactive Substances
Isothiazole-3-carboxylic acid derivatives are investigated for their role as bioactive substances. They have shown promise in the design of new drugs and plant protection chemicals, highlighting the versatility of isothiazole compounds in biological applications .
Ligands for Metal Complexes
Isothiazole derivatives, synthesized from isothiazole-3-carboxylic acid, are used as ligands for metal complexes. These complexes have applications in various chemical reactions and processes, including those that are environmentally friendly and sustainable .
Reactivity Studies
The reactivity of isothiazole-3-carboxylic acid is a subject of ongoing research. Studies focus on understanding the reaction mechanisms and pathways involving the isothiazole ring, which is essential for developing new synthetic methodologies .
Safety and Hazards
Future Directions
The future directions for Isothiazole-3-carboxylic acid and its derivatives could involve the development of new eco-friendly synthetic strategies . Additionally, the potential application of metal-free synthetic routes for the synthesis of isoxazoles, including Isothiazole-3-carboxylic acid, could be explored .
Mechanism of Action
Target of Action
Isothiazole-3-carboxylic acid, a derivative of the isothiazole heterocycle, has been found to have significant biological activity Isothiazole derivatives have been actively studied for their potential as antipsychotics and anti-Alzheimer’s agents , suggesting that they may interact with various receptors in the nervous system.
Mode of Action
For instance, some isothiazole compounds have been reported to bind to 5-HT7R and 5-HT6R receptors, which are important targets in the treatment of schizophrenia .
Biochemical Pathways
Isothiazole derivatives have been shown to have pesticidal , anticancer , anti-inflammatory , and antiviral activities, suggesting that they may affect a variety of biochemical pathways.
Result of Action
Isothiazole derivatives have been shown to exhibit significant biological activity . For instance, some isothiazole compounds have been reported to exhibit cytotoxic activity against certain cancer cell lines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Isothiazole derivatives, including Isothiazole-3-carboxylic acid, are strong sensitizers and can cause skin irritations and allergies . They may also pose ecotoxicological hazards . Therefore, their use is restricted by EU legislation .
properties
IUPAC Name |
1,2-thiazole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3NO2S/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPVWNJQCJQBFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSN=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00339862 | |
Record name | Isothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isothiazole-3-carboxylic acid | |
CAS RN |
4576-90-3 | |
Record name | Isothiazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00339862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-thiazole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of Isothiazole-3-carboxylic acid derivatives, and how are they synthesized?
A1: Isothiazole-3-carboxylic acid derivatives are characterized by an isothiazole ring substituted with a carboxylic acid group at the 3-position. [, ] A notable synthesis method involves reacting ethyl-3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide, yielding Thieno[2,3-c]isothiazole-3-carboxylic acid. [, ] This compound serves as a precursor for synthesizing other derivatives. For example, decarboxylation leads to the parent compound Thieno[2,3-c]isothiazole. [, ]
Q2: Has research explored the biological activity of Isothiazole-3-carboxylic acid derivatives, particularly in the context of metal complexes?
A2: Yes, recent studies have investigated the cytotoxic potential of copper(II) complexes containing 4,5-dichloro-isothiazole-3-carboxylic acid as a ligand. [] This research highlighted that incorporating this specific derivative into a copper(II) complex with 1,10-phenanthroline-5,6-dione led to significant cytotoxicity against HepG2 (human hepatocellular carcinoma) and MCF-7 (human breast adenocarcinoma) cell lines. [] This finding suggests potential applications in developing anticancer agents.
Q3: Are there further research avenues being explored regarding the biological activity of these compounds?
A3: Absolutely. While the cytotoxic activity of copper(II) complexes incorporating 4,5-dichloro-isothiazole-3-carboxylic acid is promising, research is ongoing. Further investigations aim to elucidate the underlying mechanisms of action, determine the impact of structural modifications on activity and selectivity, and evaluate the efficacy and safety profiles in relevant in vitro and in vivo models.
Q4: What analytical techniques are commonly employed to characterize Isothiazole-3-carboxylic acid derivatives?
A4: Researchers utilize a combination of techniques for comprehensive characterization. Infrared (IR) spectroscopy is essential for identifying functional groups, such as the carbonyl and carboxyl groups present in these compounds. [] Additionally, X-ray crystallography provides insights into the three-dimensional structure and bonding arrangements, as demonstrated by the structural analysis of the aforementioned copper(II) complex. []
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